

An In-depth Technical Guide to Bromopentafluorobenzene (CAS: 344-04-7)

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Compound of Interest

Compound Name: Bromopentafluorobenzene

Cat. No.: B106962

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopentafluorobenzene (C₆BrF₅) is a highly versatile synthetic intermediate, pivotal for the introduction of the pentafluorophenyl moiety in a wide range of chemical applications.^{[1][2]} Its unique electronic properties, conferred by the five highly electronegative fluorine atoms, render it an essential building block in medicinal chemistry, materials science, and organometallic chemistry.^{[1][2]} The strong electron-withdrawing nature of the pentafluorophenyl group can significantly enhance the biological activity, metabolic stability, and binding affinity of drug candidates.^{[2][3]} This guide provides a comprehensive overview of the physical and chemical properties of **bromopentafluorobenzene**, detailed experimental protocols for its key reactions, and visualizations of important reaction mechanisms and a relevant biological signaling pathway.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **bromopentafluorobenzene**.

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	344-04-7	[4]
Molecular Formula	C ₆ BrF ₅	[5][6]
Molecular Weight	246.96 g/mol	[5][6]
Appearance	Colorless to light yellow liquid	[1][7]
Density	1.981 g/mL at 25 °C	[4][6]
Melting Point	-31 °C	[4][6]
Boiling Point	137 °C	[4][6]
Flash Point	87 °C (188.6 °F) - closed cup	[4]
Refractive Index (n _{20/D})	1.449	[4][6]
Solubility	Insoluble in water; Soluble in chloroform and slightly soluble in methanol.	[5]

Table 2: Spectroscopic Data

Spectroscopic Technique	Key Data and Observations	Reference
¹³ C NMR	Spectral data available.	[1]
¹⁹ F NMR	Spectral data available.	[1][8]
Mass Spectrometry (GC-MS)	m/z Top Peak: 246, m/z 2nd Highest: 248, m/z 3rd Highest: 117.	[1][9]
Infrared (IR) Spectroscopy	Conforms to standard spectra.	[7]

Safety and Handling

Bromopentafluorobenzene is a combustible liquid and causes skin and serious eye irritation. [10] It may also cause respiratory irritation.[10]

Precautionary Measures:

- Keep away from heat, sparks, open flames, and hot surfaces.[\[10\]](#)
- Wear protective gloves, protective clothing, eye protection, and face protection.[\[10\]](#)
- Use only in a well-ventilated area.[\[10\]](#)
- Avoid breathing dust, fume, gas, mist, vapors, or spray.[\[10\]](#)
- Wash skin thoroughly after handling.[\[10\]](#)

Storage:

- Store in a cool, dry, and well-ventilated place.
- Keep the container tightly closed.

Incompatible Materials:

- Strong oxidizing agents.

Key Reactions and Experimental Protocols

Bromopentafluorobenzene is a key substrate in numerous organic transformations. Detailed protocols for some of the most important reactions are provided below.

Grignard Reagent Formation

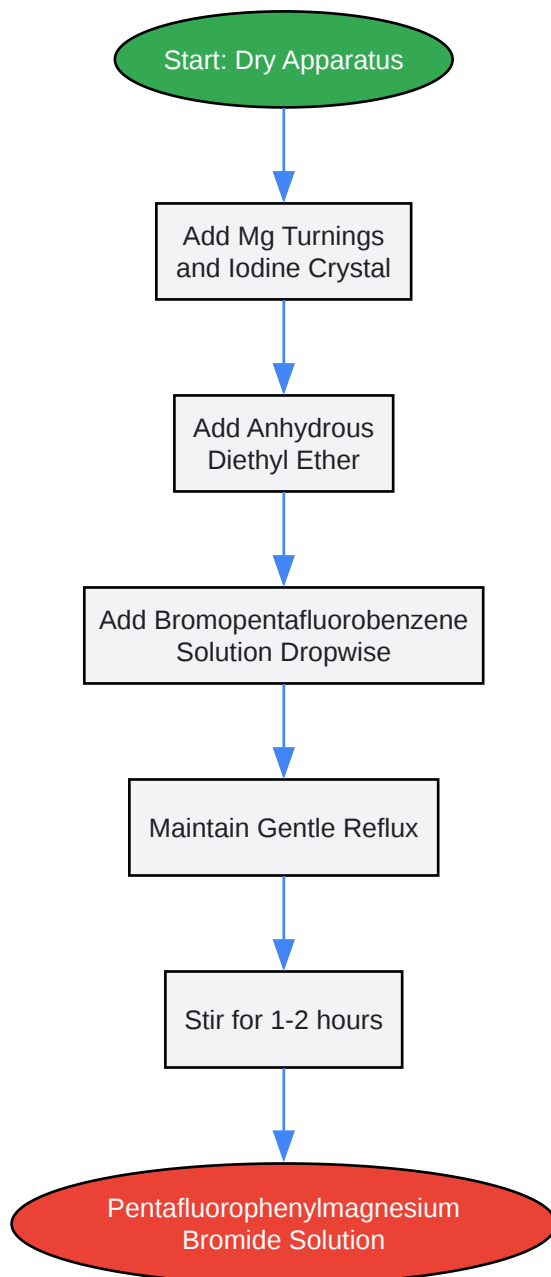
The formation of the pentafluorophenyl Grignard reagent is a crucial step for introducing the C_6F_5 group.

Experimental Protocol:

- **Apparatus Setup:** Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is flame-dried to remove any moisture.
- **Reagent Addition:** To the flask, add magnesium turnings (1.2 g, 50 mmol).

- Initiation: Add a small crystal of iodine to the flask.
- Solvent Addition: Add 50 mL of anhydrous diethyl ether to the flask.
- **Bromopentafluorobenzene** Addition: In a dropping funnel, place a solution of **bromopentafluorobenzene** (12.35 g, 50 mmol) in 50 mL of anhydrous diethyl ether.
- Reaction: Add a small portion of the **bromopentafluorobenzene** solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.
- Completion: Once the reaction has started, add the remaining **bromopentafluorobenzene** solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution of pentafluorophenylmagnesium bromide is ready for use in subsequent reactions.

Grignard Reagent Formation Workflow

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Grignard Reagent Formation Workflow

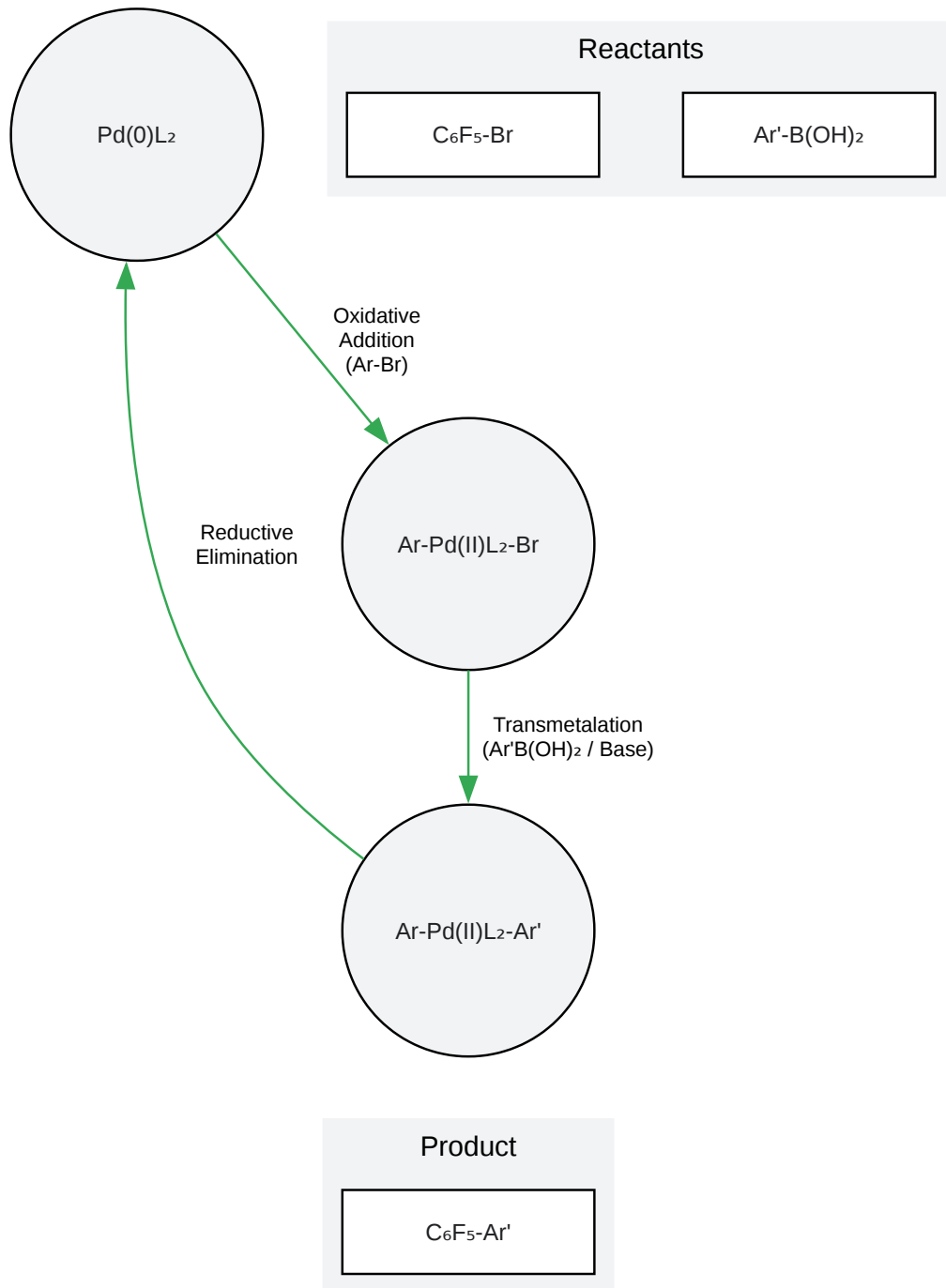
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.

Experimental Protocol:

- **Reaction Setup:** In a Schlenk flask under an argon atmosphere, combine **bromopentafluorobenzene** (1.0 mmol), an arylboronic acid (1.2 mmol), and a palladium catalyst such as $\text{Pd(PPh}_3)_4$ (0.03 mmol).
- **Solvent and Base Addition:** Add a degassed solvent system, typically a mixture of toluene (5 mL) and a 2M aqueous solution of a base like sodium carbonate (2 mL).
- **Reaction:** Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki-Miyaura Coupling Catalytic Cycle

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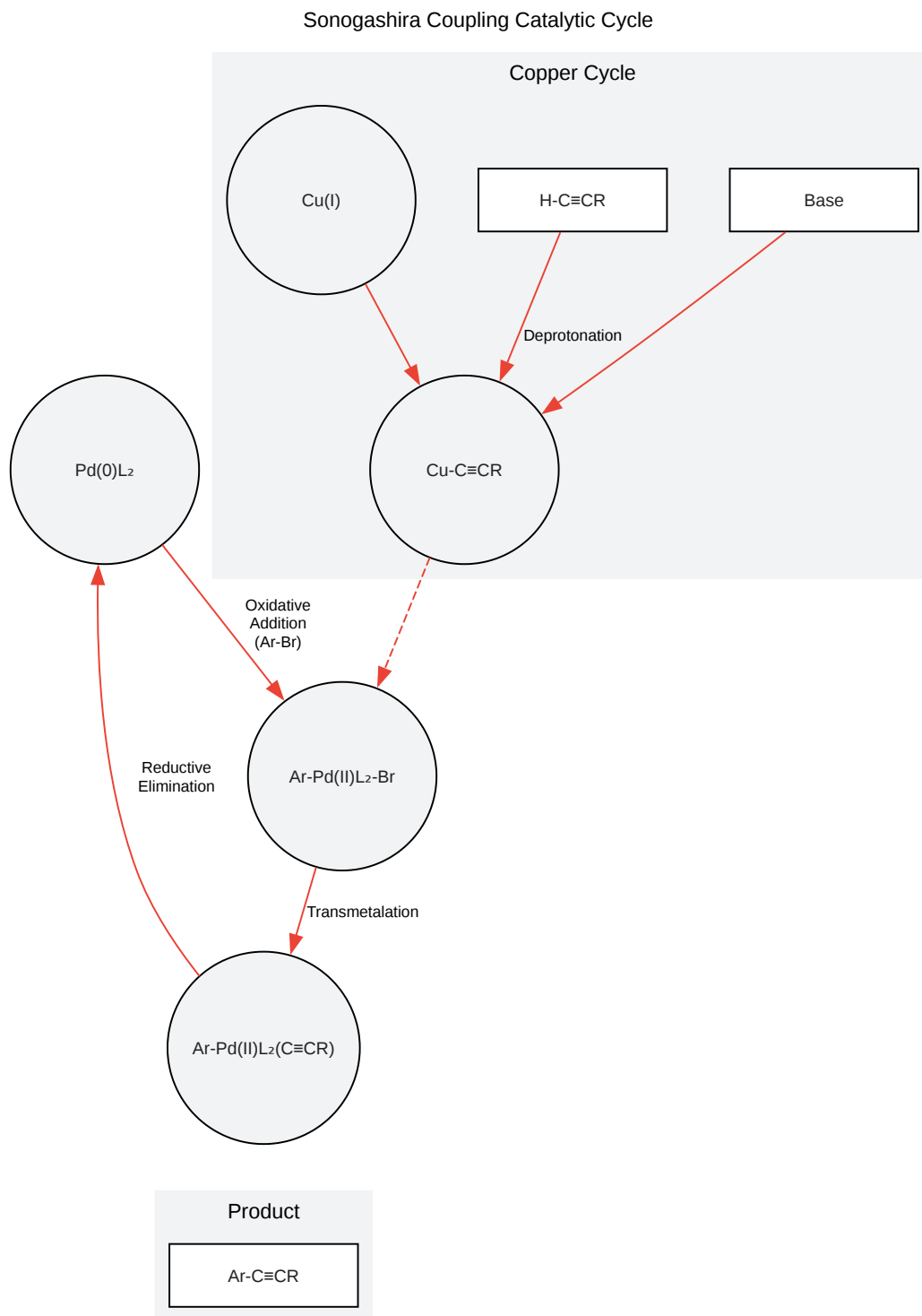
Suzuki-Miyaura Coupling Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.

Experimental Protocol:

- **Reaction Setup:** To a dried Schlenk flask under an argon atmosphere, add a palladium catalyst (e.g., $\text{Pd(PPh}_3)_2\text{Cl}_2$, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), **bromopentafluorobenzene** (1.0 mmol), and a terminal alkyne (1.2 mmol).
- **Solvent and Base Addition:** Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL) followed by a degassed amine base, typically triethylamine or diisopropylamine (2.0 mmol).
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC or GC.
- **Work-up:** Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired pentafluorophenyl-substituted alkyne.



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Sonogashira Coupling Catalytic Cycle

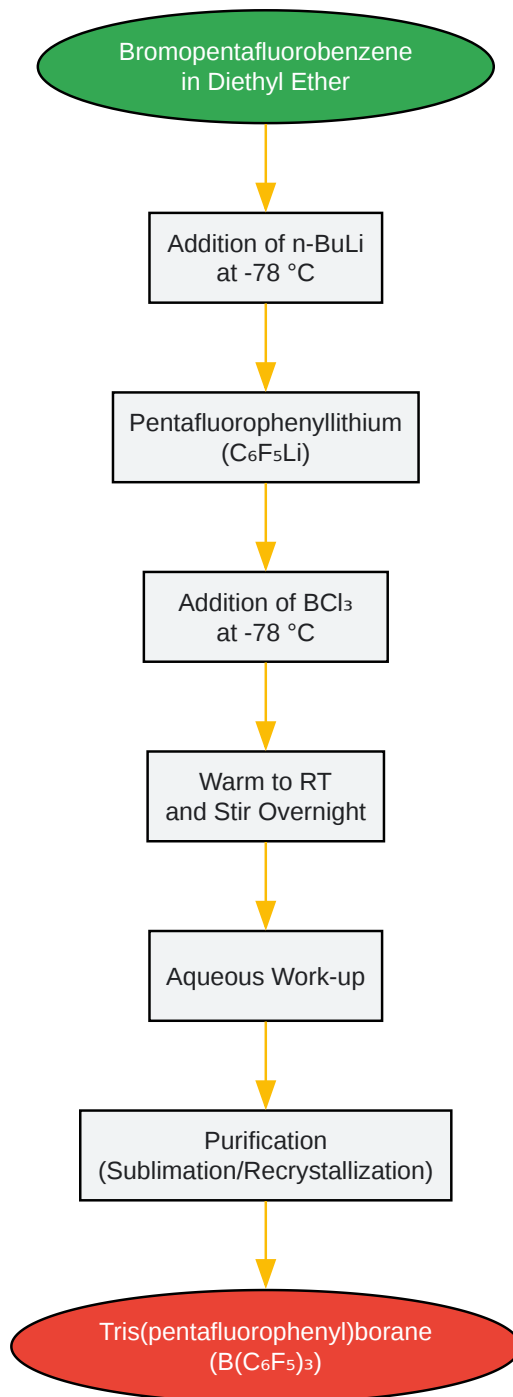
Synthesis of Tris(pentafluorophenyl)borane

Tris(pentafluorophenyl)borane is a powerful Lewis acid with wide applications in catalysis.

Experimental Protocol:

- **Formation of Pentafluorophenyllithium:** In a flame-dried, three-necked flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet, dissolve **bromopentafluorobenzene** (24.7 g, 100 mmol) in 200 mL of anhydrous diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 62.5 mL, 100 mmol) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
- **Reaction with Boron Trichloride:** To the freshly prepared pentafluorophenyllithium solution, slowly add a solution of boron trichloride (1.0 M in hexanes, 33.3 mL, 33.3 mmol) dropwise, ensuring the temperature remains below -70 °C.
- **Warming and Work-up:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Isolation:** Quench the reaction by carefully adding water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter and evaporate the solvent under reduced pressure. The crude product can be purified by sublimation or recrystallization from a suitable solvent like pentane to afford tris(pentafluorophenyl)borane as a white solid.

Synthesis of Tris(pentafluorophenyl)borane

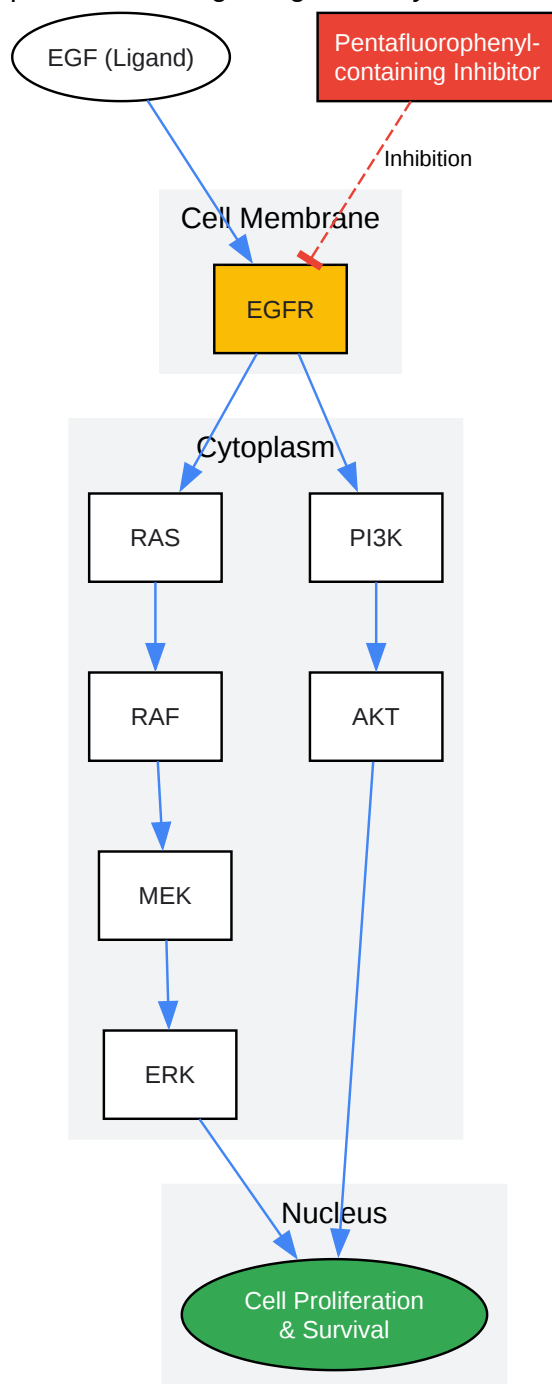
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Synthesis of Tris(pentafluorophenyl)borane

Application in Drug Discovery: Targeting Signaling Pathways

The incorporation of the pentafluorophenyl group into small molecules can significantly impact their interaction with biological targets, such as protein kinases. Kinase inhibitors are a major class of therapeutics, particularly in oncology. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-established target for cancer therapy.^{[11][12][13]} Overactivation of this pathway can lead to uncontrolled cell proliferation and survival.^{[11][12]} Pentafluorophenyl-containing compounds can be designed as potent kinase inhibitors that block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.

Simplified EGFR Signaling Pathway and Inhibition

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Simplified EGFR Signaling Pathway and Inhibition

Conclusion

Bromopentafluorobenzene is an indispensable reagent in modern organic synthesis, offering a gateway to a vast array of pentafluorophenyl-containing molecules with significant potential in drug discovery, materials science, and beyond. Its reactivity in fundamental transformations like Grignard reactions, Suzuki-Miyaura, and Sonogashira couplings allows for the construction of complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective and safe utilization in research and development. The continued exploration of the unique properties imparted by the pentafluorophenyl group will undoubtedly lead to further innovations in various scientific disciplines.

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